4-aminobutyric acid

Catalog No.
S528674
CAS No.
56-12-2
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-aminobutyric acid

CAS Number

56-12-2

Product Name

4-aminobutyric acid

IUPAC Name

4-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

BTCSSZJGUNDROE-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CN

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
1300.0 mg/mL
Slightly soluble in water; soluble in many non-polar solvents
Insoluble (in ethanol)

Synonyms

4 Aminobutanoic Acid, 4 Aminobutyric Acid, 4-Aminobutanoic Acid, 4-Aminobutyric Acid, Acid, Hydrochloride gamma-Aminobutyric, Aminalon, Aminalone, GABA, GABA, Lithium, gamma Aminobutyric Acid, gamma Aminobutyric Acid, Hydrochloride, gamma Aminobutyric Acid, Monolithium Salt, gamma Aminobutyric Acid, Monosodium Salt, gamma-Aminobutyric Acid, gamma-Aminobutyric Acid, Calcium Salt (2:1), gamma-Aminobutyric Acid, Hydrochloride, gamma-Aminobutyric Acid, Monolithium Salt, gamma-Aminobutyric Acid, Monosodium Salt, gamma-Aminobutyric Acid, Zinc Salt (2:1), Gammalon, Hydrochloride gamma-Aminobutyric Acid, Lithium GABA

Canonical SMILES

C(CC(=O)O)CN

Description

The exact mass of the compound gamma-Aminobutyric acid is 103.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.61 m1300 mg/ml at 25 °c1300.0 mg/mlslightly soluble in water; soluble in many non-polar solventsinsoluble (in ethanol)1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

GABA and its Function in the Nervous System

  • Inhibitory Neurotransmitter: GABA is the main inhibitory neurotransmitter in the mature mammalian CNS . It acts by binding to GABA receptors, reducing neuronal excitability and promoting a calming effect .
  • Regulation of Neuronal Activity: Research explores how GABA regulates neuronal activity and how its dysfunction contributes to neurological disorders. Scientists investigate the role of different GABA receptor subtypes and their interactions with other neurotransmitters .

GABA and Neurological Disorders

  • Epilepsy: Reduced GABAergic inhibition is implicated in epilepsy. Research investigates how modulating GABAergic activity can control seizures. This includes exploring GABAergic drugs and therapies to prevent or reduce seizure frequency .
  • Anxiety and Mood Disorders: GABA dysfunction is also linked to anxiety and mood disorders. Studies examine how GABAergic mechanisms influence these conditions and investigate potential therapeutic targets for treatment .

GABA and Other Physiological Functions

  • Sleep: GABA plays a role in sleep regulation. Research explores how GABAergic signaling promotes sleep initiation and maintenance .
  • Nociception (Pain Perception): GABA is involved in pain perception. Studies investigate how GABAergic mechanisms modulate pain signaling in the spinal cord and brain .

4-Aminobutyric acid, commonly known as gamma-aminobutyric acid, is a non-protein amino acid that serves as the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical formula is C4H9NO2C_4H_9NO_2, and it is characterized by an amino group located at the fourth carbon of butanoic acid. This compound plays a crucial role in reducing neuronal excitability throughout the nervous system, thereby contributing to the regulation of muscle tone and anxiety levels.

4-Aminobutyric acid is synthesized from glutamate through the action of the enzyme glutamate decarboxylase, which requires pyridoxal phosphate as a cofactor. It exists predominantly in zwitterionic form in physiological conditions, with both protonated amino and deprotonated carboxyl groups present .

GABA's primary mechanism of action involves binding to GABAA and GABAB receptors in the brain. Binding to GABAA receptors leads to a rapid inhibitory effect by increasing chloride ion permeability in neurons [6]. This chloride influx creates a negative charge within the neuron, making it less excitable and reducing its ability to fire action potentials.

GABAB receptors, on the other hand, mediate a slower inhibitory effect through modulation of potassium and calcium channels [6]. This ultimately reduces neurotransmitter release from presynaptic neurons. The combined actions of GABA on these receptors contribute to its calming and relaxation effects.

Please note:

The synthesis of 4-aminobutyric acid occurs via the decarboxylation of glutamate, leading to its formation in the presynaptic neurons. The enzymatic reaction can be summarized as follows:

GlutamateGlutamate Decarboxylase4 Aminobutyric Acid+CO2\text{Glutamate}\xrightarrow{\text{Glutamate Decarboxylase}}\text{4 Aminobutyric Acid}+\text{CO}_2

Additionally, 4-aminobutyric acid can undergo various metabolic transformations:

  • Transamination: It can be converted back to succinic semialdehyde by GABA transaminase.
  • Degradation: Following transamination, succinic semialdehyde is oxidized to succinate, which enters the tricarboxylic acid cycle .

As an inhibitory neurotransmitter, 4-aminobutyric acid plays a vital role in maintaining the balance between excitatory and inhibitory signals in the brain. It binds to GABA receptors, specifically GABA-A and GABA-B receptors:

  • GABA-A Receptors: These are ionotropic receptors that facilitate chloride ion influx upon activation, leading to hyperpolarization of neurons.
  • GABA-B Receptors: These are metabotropic receptors that modulate neurotransmitter release and neuronal excitability through G-protein signaling pathways.

The modulation of these receptors by 4-aminobutyric acid contributes to its calming effects on the nervous system, making it essential for regulating anxiety, stress responses, and muscle tone .

4-Aminobutyric acid can be synthesized through several methods:

  • Biological Synthesis: The primary method involves the enzymatic conversion of glutamate via glutamate decarboxylase.
  • Chemical Synthesis: Laboratory synthesis may involve:
    • The reaction of butyric acid with ammonia under specific conditions.
    • The reductive amination of succinic acid derivatives.

These methods provide avenues for producing 4-aminobutyric acid for research and therapeutic purposes .

4-Aminobutyric acid has various applications across different fields:

  • Pharmaceuticals: It is used in medications targeting anxiety disorders, epilepsy, and muscle spasms due to its inhibitory effects on neurotransmission.
  • Nutraceuticals: Supplements containing 4-aminobutyric acid are marketed for their potential calming effects and as sleep aids.
  • Research: It serves as a critical compound in neurobiological studies examining neurotransmitter systems and neuronal signaling pathways .

Research indicates that 4-aminobutyric acid interacts with several other compounds and systems within the body:

  • Receptor Interactions: Studies have shown that various drugs modulate GABA receptor activity, affecting how 4-aminobutyric acid influences neuronal signaling.
  • Synergistic Effects: It has been observed that combining 4-aminobutyric acid with other neurotransmitters like serotonin can enhance its calming effects.

Further research is ongoing to understand these interactions comprehensively and their implications for therapy .

Several compounds share structural similarities or functional roles with 4-aminobutyric acid. Below is a comparison highlighting their uniqueness:

CompoundStructureRole/FunctionUnique Features
GlutamateC5H9NO4Primary excitatory neurotransmitterPrecursor to 4-aminobutyric acid
GlycineC2H5NO2Inhibitory neurotransmitterSimplest amino acid; acts on glycine receptors
TaurineC2H7NO3SModulates calcium signaling; neuroprotectiveContains sulfur; involved in osmoregulation
PregabalinC8H17NO2Anticonvulsant; neuropathic pain treatmentAnalog of 4-aminobutyric acid; increases GABA levels
GabapentinC9H17NO2Anticonvulsant; pain reliefStructural analog; enhances GABA release

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
White, powdery solid; Savoury, meat-like aroma

XLogP3

-3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

LogP

-3.17 (LogP)
-3.17

Appearance

Solid powder

Melting Point

203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ACZ6IPC6I

Related CAS

53504-43-1
5959-35-3 (hydrochloride)
6610-05-5 (mono-hydrochloride salt)
70582-09-1 (calcium salt (2:1))

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 201 of 362 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 161 of 362 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Vigabatrin is a GABA derivative that is used in combination with other agents as therapy of refractory complex partial seizures and as monotherapy for infantile spasms. Vigabatrin is associated with a paradoxical decrease in serum enzyme levels during therapy, explained by its direct inhibition of aminotransferase activity. Vigabatrin has not been convincingly linked to cases of clinically apparent liver injury, but was linked to a fatal case of Reye syndrome in a child with severe developmental delay.
Granulocyte colony stimulating factor (G-CSF) and granulocyte-macrophage colony stimulating factor (GM-CSF) are glycosylated polypeptides that induce an increase in the proliferation and maturation of white blood cells including neutrophils and monocytes-macrophages. Recombinant forms of these colony stimulating factors are used to treat severe neutropenia in patients receiving cancer chemotherapy or undergoing hematopoietic cell transplantation. Recombinant forms include filgrastim (G-CSF) and sargramostim (GM-CSF), both of which are commercially available for therapy of severe neutropenia and bone marrow failure. Neither filgrastim nor sargramostim have been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Anticonvulsants
Hematologic Growth Factors

Pharmacology

Gamma-Aminobutyric Acid is a naturally occurring neurotransmitter with central nervous system (CNS) inhibitory activity. Gamma-aminobutyric acid (GABA), converted from the principal excitatory neurotransmitter glutamate in the brain, plays a role in regulating neuronal excitability by binding to its receptors, GABA-A and GABA-B, and thereby causing ion channel opening, hyperpolarization and eventually inhibition of neurotransmission.

MeSH Pharmacological Classification

GABA Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Irritant

Other CAS

56-12-2

Wikipedia

Γ-aminobutyric acid
GABA

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Hair conditioning

General Manufacturing Information

Butanoic acid, 4-amino-: ACTIVE

Dates

Modify: 2023-08-15
1: Kırımlıoğlu GY, Yazan Y, Erol K, Çengelli Ünel Ç. Gamma-aminobutyric acid loaded halloysite nanotubes and in vitro-in vivo evaluation for brain delivery. Int J Pharm. 2015 Nov 30;495(2):816-26. doi: 10.1016/j.ijpharm.2015.08.087. Epub 2015 Sep 18. PubMed PMID: 26387616.
2: Wang LY, Tong R, Kohane DS. Synthesis and proton NMR spectroscopy of intra-vesicular gamma-aminobutyric acid (GABA). Conf Proc IEEE Eng Med Biol Soc. 2013;2013:1093-5. doi: 10.1109/EMBC.2013.6609695. PubMed PMID: 24109882; PubMed Central PMCID: PMC4717476.
3: Takayama H, Ogawa N, Yamamoto M, Asanuma M, Hirata H, Ota Z. Age-related changes in cerebrospinal fluid gamma-aminobutyric acid concentration. Eur J Clin Chem Clin Biochem. 1992 May;30(5):271-4. PubMed PMID: 1627723.
4: Feuerstein TJ. Commentary: Gabapentin-lactam and gamma-aminobutyric acid/lactam analogs: the enigma of their mechanism of action. Int J Oral Maxillofac Implants. 2013 Sep-Oct;28(5):e239-42. doi: 10.11607/jomi.te03. PubMed PMID: 24066340.
5: Bassett ML, Mullen KD, Scholz B, Fenstermacher JD, Jones EA. Increased brain uptake of gamma-aminobutyric acid in a rabbit model of hepatic encephalopathy. Gastroenterology. 1990 Mar;98(3):747-57. PubMed PMID: 2298374.
6: Harty RF, Boharski MG, Bochna GS, Carr TA, Eagan PE, Rings M, Lassiter DC, Pour MP, Schafer DF, Markin RS. gamma-Aminobutyric acid localization and function as modulator of cholinergic neurotransmission in rat antral mucosal/submucosal fragments. Gastroenterology. 1991 Nov;101(5):1178-86. PubMed PMID: 1936787.
7: Nomura M, Kimoto H, Someya Y, Furukawa S, Suzuki I. Production of gamma-aminobutyric acid by cheese starters during cheese ripening. J Dairy Sci. 1998 Jun;81(6):1486-91. PubMed PMID: 9684157.
8: Kapil V, Green JL, Le Lait MC, Wood DM, Dargan PI. Misuse of the γ-aminobutyric acid analogues baclofen, gabapentin and pregabalin in the UK. Br J Clin Pharmacol. 2014 Jul;78(1):190-1. PubMed PMID: 25083536; PubMed Central PMCID: PMC4168395.
9: Tanganelli S, Ferraro L, Bianchi C, Beani L. Changes in gamma-aminobutyric acid release induced by topical administration of drugs affecting its metabolism and receptors: studies in freely moving guinea pigs with epidural cups. Neurochem Int. 1992 Jul;21(1):15-20. PubMed PMID: 1338898.
10: Yurtdaş Kırımlıoğlu G, Menceloğlu Y, Erol K, Yazan Y. In vitro/in vivo evaluation of gamma-aminobutyric acid-loadedN,N-dimethylacrylamide-based pegylated polymeric nanoparticles for brain delivery to treat epilepsy. J Microencapsul. 2016 Nov;33(7):625-635. Epub 2016 Sep 22. PubMed PMID: 27606701.
11: Zhong M, Meng XB, Li ZJ. Synthesis of gamma-aminobutyric acid analogs based on carbohydrate scaffolds. Carbohydr Res. 2010 Jun 16;345(9):1099-106. doi: 10.1016/j.carres.2010.03.033. Epub 2010 Mar 28. PubMed PMID: 20400064.
12: Banerji S, Habibuddin M, Pal SP. Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Eur J Pharmacol. 1992 Aug 25;219(2):211-5. PubMed PMID: 1425950.
13: Matsuzaki M, Hayama T, Kasai H, Ellis-Davies GC. Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. Nat Chem Biol. 2010 Apr;6(4):255-7. doi: 10.1038/nchembio.321. Epub 2010 Feb 21. PubMed PMID: 20173751; PubMed Central PMCID: PMC4104925.
14: Moroni F, Riggio O, Carlà V, Festuccia V, Ghinelli F, Marino IR, Merli M, Natali L, Pedretti G, Fiaccadori F, et al. Hepatic encephalopathy: lack of changes of gamma-aminobutyric acid content in plasma and cerebrospinal fluid. Hepatology. 1987 Sep-Oct;7(5):816-20. PubMed PMID: 3653849.
15: Emmett MR, Grover HK, Kerr MA. Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. J Org Chem. 2012 Aug 3;77(15):6634-7. doi: 10.1021/jo3010606. Epub 2012 Jul 16. PubMed PMID: 22775774.
16: Ishikawa A, Oka H, Hiemori M, Yamashita H, Kimoto M, Kawasaki H, Tsuji H. Development of a method for the determination of gamma-aminobutyric acid in foodstuffs. J Nutr Sci Vitaminol (Tokyo). 2009 Jun;55(3):292-5. PubMed PMID: 19602840.
17: Lin-Michell E, Chweh AY, Swinyard EA. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice. J Pharmacol Exp Ther. 1986 May;237(2):486-9. PubMed PMID: 3009789.
18: Valdizán EM, García AP, Armijo JA. Effects of increasing doses of vigabatrin on platelet gamma-aminobutyric acid-transaminase and brain gamma-aminobutyric acid in rats. Eur J Pharmacol. 1999 Mar 19;369(2):169-73. PubMed PMID: 10206175.
19: Brennan MJ, Cantrill RC, Oldfield M, Krogsgaard-Larsen P. Inhibition of gamma-aminobutyric acid release by gamma-aminobutyric acid agonist drugs. Pharmacology of the gamma-aminobutyric acid autoreceptor. Mol Pharmacol. 1981 Jan;19(1):27-30. PubMed PMID: 6259511.
20: Watt CB, Li T, Lam DM, Wu SM. Interactions between enkephalin and gamma-aminobutyric acid in the larval tiger salamander retina. Brain Res. 1987 Apr 7;408(1-2):258-62. PubMed PMID: 3594214.

Explore Compound Types